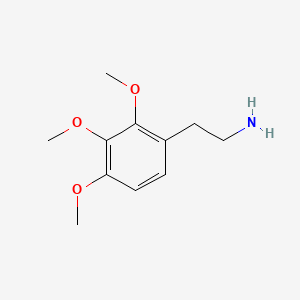
2,3,4-三甲氧基苯乙胺
描述
2,3,4-Trimethoxyphenethylamine, also known as Isomescaline, is a lesser-known compound based on a well-known psychedelic drug . It is an isomer of mescaline, a psychedelic cactus alkaloid . It is also referred to as a positional isomer of the psychedelic cactus alkaloid mescaline .
Synthesis Analysis
A novel series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized by a facile and one-pot step, which were achieved with good yields using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as activation system .Molecular Structure Analysis
The molecular formula of 2,3,4-Trimethoxyphenethylamine is C11H17NO3 . The average mass is 211.258 Da and the monoisotopic mass is 211.120850 Da .Chemical Reactions Analysis
The chemical reactions of 2,3,4-Trimethoxyphenethylamine are primarily attributed to the interaction with the serotonergic 5-HT2A-C receptors . This interaction is similar to the effects elicited by other psychoactive substances, such as lysergic acid diethylamide (LSD) and psilocybin .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4-Trimethoxyphenethylamine include a molecular formula of C11H17NO3 . The average mass is 211.258 Da and the monoisotopic mass is 211.120850 Da .科学研究应用
Psychopharmacological Research
Isomescaline is a lesser-known compound with a structure similar to the well-known psychedelic drug mescaline . It serves as an important molecule in psychopharmacological research due to its structural similarity to mescaline and other psychoactive phenethylamines. Researchers study isomescaline to understand the binding affinity and activity at various neurotransmitter receptors, which can shed light on the mechanisms underlying the psychoactive effects of related compounds.
Synthesis and Characterization of Analogs
As an analog of TIM-2, TIM-3, and TIM-4, isomescaline’s synthesis provides a template for creating new compounds with potential therapeutic applications . The process of synthesizing isomescaline and its derivatives allows chemists to explore the relationship between molecular structure and pharmacological activity, which is crucial for drug development.
Neurotransmitter Receptor Interaction
Isomescaline and its derivatives are used to study their interaction profiles with neurotransmitter receptors . Understanding these interactions is vital for developing novel therapeutics for psychedelic-assisted therapy, as well as for mapping the complex pathways of neurotransmission in the brain.
Forensic Chemistry and Toxicology
Isomescaline can be used as an analytical reference standard in forensic chemistry and toxicology . This application is essential for the identification and quantification of phenethylamines in legal and clinical contexts, contributing to the fields of forensic science and public health.
Anticonvulsant and Sedative Agent Research
Derivatives of isomescaline-like compounds have been evaluated for their anticonvulsant and sedative activities . This research is significant for the development of new medications that can treat neurological disorders such as epilepsy and anxiety, offering potential improvements over existing therapies.
Cell-to-Cell Communication Studies
While not directly related to isomescaline, research on exosomes and their role in cell-to-cell communication can be informed by the study of small molecules like isomescaline . These studies contribute to our understanding of physiological and pathological processes and the development of cell-free therapeutic agents.
Drug Delivery Systems
The structural properties of isomescaline may inform the design of drug delivery systems . By studying how similar compounds interact with biological membranes and receptors, researchers can develop more effective methods for delivering drugs to specific sites within the body.
Pharmacological Properties and Metabolism
Due to the limited data on isomescaline’s pharmacological properties and metabolism, ongoing research in this area is crucial . This research will provide insights into the safety profile of isomescaline and related compounds, which is necessary for any future clinical applications.
安全和危害
未来方向
The future directions of 2,3,4-Trimethoxyphenethylamine research could focus on its potential therapeutic value. For instance, 2,3,4-Trimethoxyphenethylamine and related 4-alkoxy-3,5-dimethoxy-substituted phenethylamines and amphetamines are reported to induce similarly potent psychedelic effects and are therefore potential novel therapeutics for psychedelic-assisted therapy .
属性
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-13-9-5-4-8(6-7-12)10(14-2)11(9)15-3/h4-5H,6-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLFQRLVSMMSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCN)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192571 | |
| Record name | Isomescaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trimethoxyphenethylamine | |
CAS RN |
3937-16-4 | |
| Record name | 2,3,4-Trimethoxyphenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3937-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isomescaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isomescaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOMESCALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5A6OUU263 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,5-Diazabicyclo[3.3.1]nonane](/img/structure/B1211506.png)
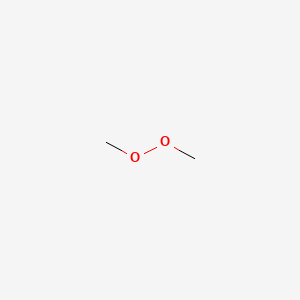

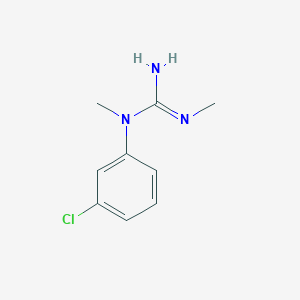


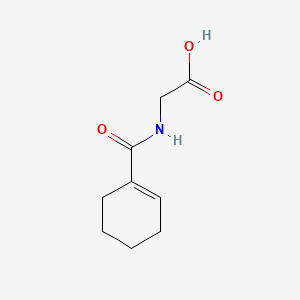


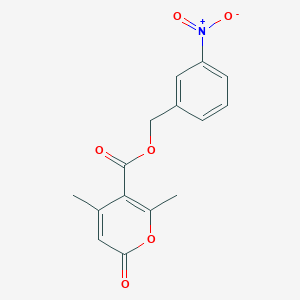
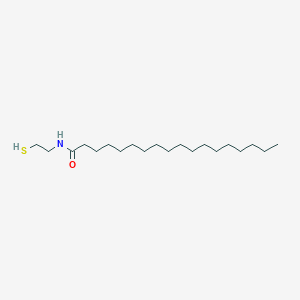
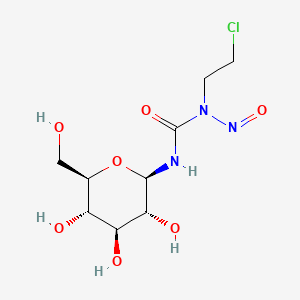
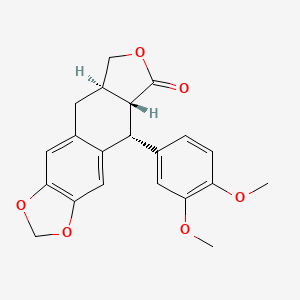
![6,8-dibromo-7-hydroxy-10a-(4-morpholinyl)-3,4,5,5a-tetrahydro-2H-benzofuro[2,3-c]azepin-1-one](/img/structure/B1211527.png)